

An In-depth Technical Guide to 3-Methoxybutyl Acetate (CAS: 4435-53-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybutyl acetate

Cat. No.: B165609

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybutyl acetate, with the CAS registry number 4435-53-4, is a versatile organic compound classified as an ester.^[1] It is a colorless liquid characterized by a mild, fruity odor.^[2] ^[3] This document provides a comprehensive technical overview of **3-Methoxybutyl acetate**, including its physicochemical properties, synthesis and analytical protocols, safety information, and applications. A key focus is the presentation of quantitative data in a structured format and detailed experimental methodologies to support research and development activities.

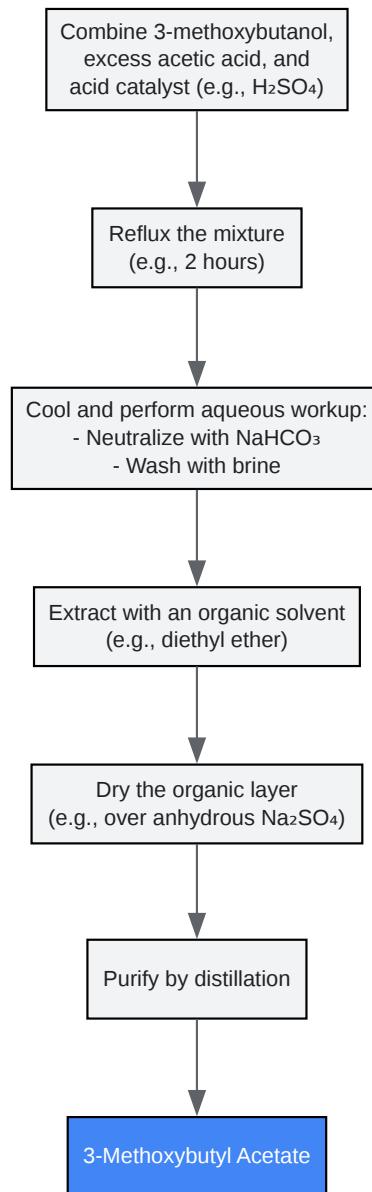
Physicochemical Properties

The fundamental physical and chemical properties of **3-Methoxybutyl acetate** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	References
Molecular Formula	C ₇ H ₁₄ O ₃	[1][4]
Molecular Weight	146.19 g/mol	[4]
Appearance	Colorless, clear liquid	[1][4]
Odor	Mild, fruity, acrid	[1][5][6]
Boiling Point	169-173 °C	[5][7]
Melting Point	-80 °C	[5][8]
Density	0.95 - 0.96 g/cm ³ at 20 °C	[8][9]
Vapor Pressure	34 Pa at 20 °C	[9]
Refractive Index	1.408 - 1.41	[4][8]
Viscosity	0.71 mPa·s at 20 °C	[9]

Table 2: Solubility and Partition Coefficient


Property	Value	References
Water Solubility	60.68 g/L at 25 °C	[9]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1]
n-octanol/water Partition Coefficient (log K _{ow})	1.007 (pH 7, 25 °C)	[9]

Synthesis and Analytical Protocols

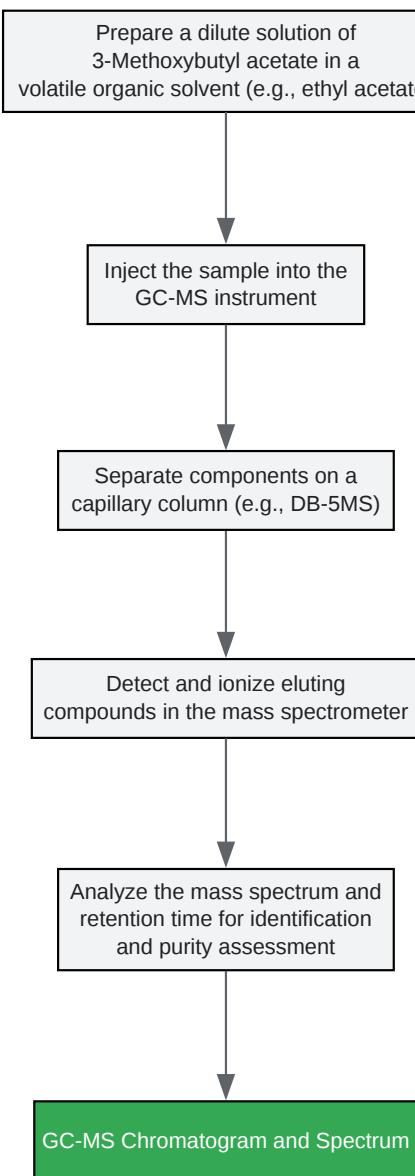
Synthesis Protocol: Fischer Esterification

3-Methoxybutyl acetate is synthesized via the Fischer esterification of 3-methoxybutanol with acetic acid, using a strong acid catalyst.

Experimental Workflow: Synthesis of **3-Methoxybutyl Acetate**

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Methoxybutyl acetate**.


Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybutanol and an excess of glacial acetic acid.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After cooling to room temperature, the mixture is transferred to a separatory funnel. The excess acid is neutralized by washing with a saturated solution of sodium bicarbonate until effervescence ceases. The aqueous layer is removed.
- Extraction and Drying: The organic layer is then washed with brine, separated, and dried over anhydrous sodium sulfate.
- Purification: The final product is purified by distillation to remove any remaining starting materials and byproducts.

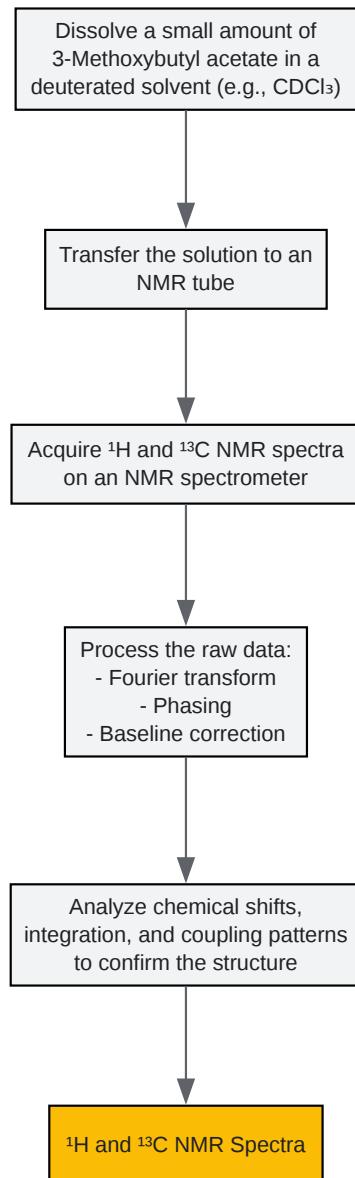
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of **3-Methoxybutyl acetate**.

Experimental Workflow: GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **3-Methoxybutyl acetate**.


Methodology:

- Sample Preparation: Prepare a dilute solution of **3-Methoxybutyl acetate** in a volatile solvent such as ethyl acetate.
- Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
- GC Conditions:
 - Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Splitless injection of 1 μ L of the sample.
 - Temperature Program: An initial oven temperature of 50°C, held for a few minutes, followed by a ramp to a final temperature of around 250°C.
- MS Conditions:
 - Ionization: Electron ionization (EI) at 70 eV.
 - Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu.
- Data Analysis: Identify **3-Methoxybutyl acetate** based on its retention time and the fragmentation pattern in the mass spectrum. Purity is determined by the relative area of the corresponding peak in the chromatogram.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **3-Methoxybutyl acetate**.

Experimental Workflow: NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the NMR analysis of **3-Methoxybutyl acetate**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Methoxybutyl acetate** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer: Transfer the solution into a 5 mm NMR tube.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the molecular structure of **3-Methoxybutyl acetate**.

Applications

3-Methoxybutyl acetate is utilized in various industrial and research applications due to its favorable properties.

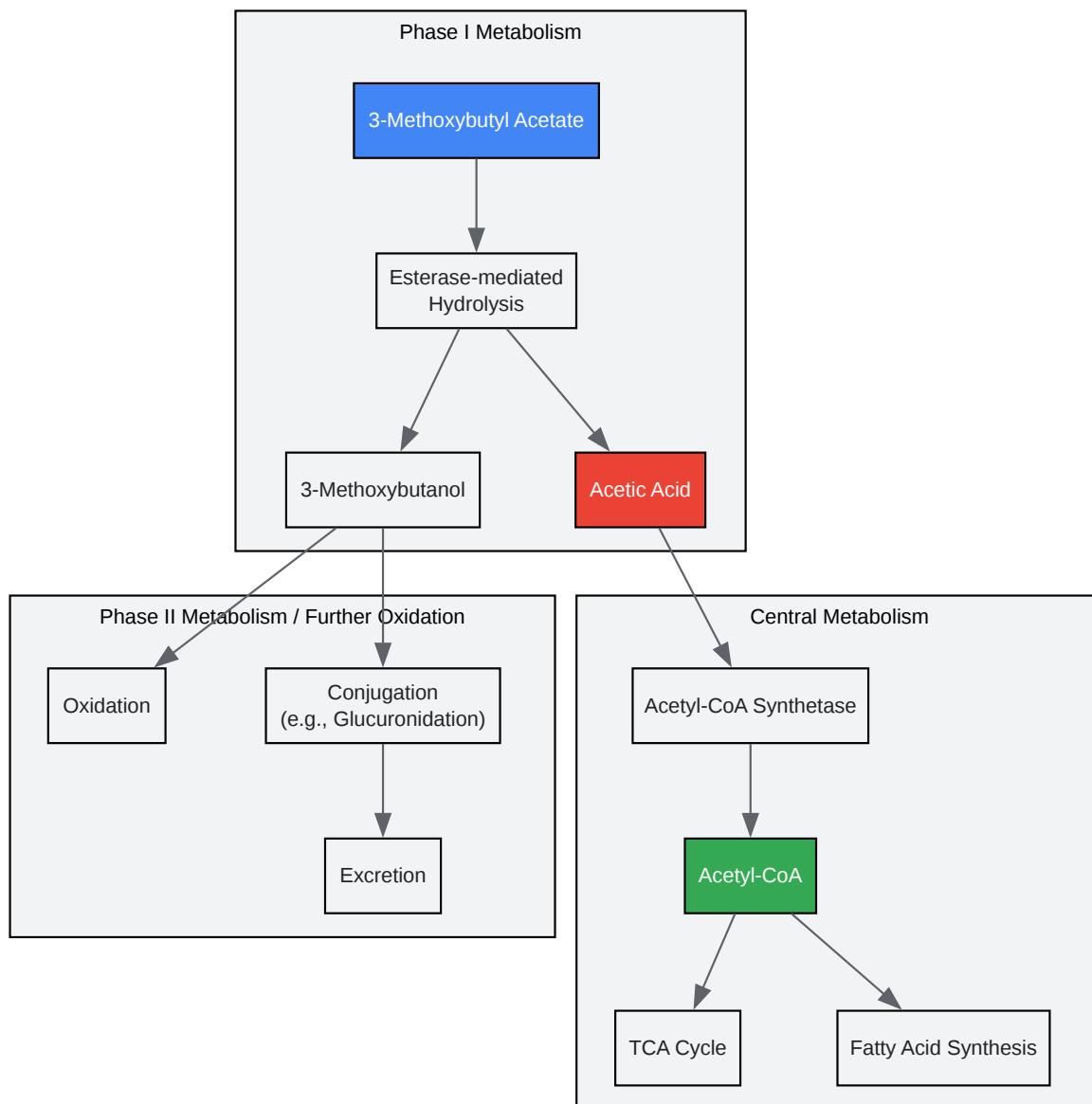
- Solvent: It serves as a high-solvency, low-volatility solvent in the formulation of coatings, inks, and adhesives.[1][7] Its properties can improve the stability and performance of these products.[7]
- Chemical Intermediate: It is used as an intermediate in the synthesis of a wide range of chemicals and specialty compounds.[7][10] Its ester and ether functionalities allow for various chemical transformations, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[10][11]
- Fragrance and Flavoring: Due to its pleasant, fruity odor, it finds application in the fragrance and flavoring industries.[1][2]

Safety and Toxicology

Table 3: Toxicological Data

Parameter	Value	Species	Route	References
LD ₅₀ (Oral)	4210 mg/kg	Rat	Oral	[12]

Handling and Safety Precautions:


- **3-Methoxybutyl acetate** is a combustible liquid.[\[4\]](#) Keep away from heat, sparks, open flames, and hot surfaces.
- It may cause skin and eye irritation.[\[5\]](#)[\[13\]](#) Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Handle in a well-ventilated area to avoid inhalation of vapors.[\[14\]](#)
- In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[\[4\]](#)

According to safety data sheets, the substance is not classified as acutely toxic, corrosive, or a sensitizer, and is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[\[9\]](#) It is readily biodegradable.[\[9\]](#)

Plausible Metabolic Pathway

While specific studies on the metabolic fate of **3-Methoxybutyl acetate** are limited, a plausible pathway can be inferred based on its chemical structure as an ester. It is anticipated to undergo enzymatic hydrolysis, followed by the metabolism of its constituent alcohol and carboxylic acid.

Proposed Metabolic Pathway of **3-Methoxybutyl Acetate**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acetate conversion to acetyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. InterPro [ebi.ac.uk]
- 5. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 6. CAS 4435-53-4: 3-Methoxybutyl acetate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Acetic Acid | Rupa Health [rupahealth.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Metabolic engineering of a synergistic pathway for n-butanol production in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Methoxybutyl acetate | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxybutyl Acetate (CAS: 4435-53-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165609#3-methoxybutyl-acetate-cas-number-4435-53-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com